Cas no 81569-58-6 (Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate)

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate structure
81569-58-6 structure
商品名:Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate
CAS番号:81569-58-6
MF:C9H12NO2SBr
メガワット:278.16608
CID:708127
PubChem ID:9943530

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate
    • 5-Thiazolecarboxylicacid,2-bromo-4-(1-methylethyl)-,ethylester(9CI)
    • ethyl 2-bromo-4-propan-2-yl-1,3-thiazole-5-carboxylate
    • Ethyl 2-bromo-4-isopropyl-1,3-thiazole-5-carboxylate
    • Ethyl2-bromo-4-isopropylthiazole-5-carboxylate
    • CFVZERGDGYZJHR-UHFFFAOYSA-N
    • 2-bromo-4-isopropyl-thiazole-5-carboxylic acid ethyl ester
    • ethyl 2-bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylate
    • 81569-58-6
    • SCHEMBL2083552
    • インチ: InChI=1S/C9H12BrNO2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3
    • InChIKey: CFVZERGDGYZJHR-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=C(C(C)C)N=C(Br)S1

計算された属性

  • せいみつぶんしりょう: 276.97721g/mol
  • どういたいしつりょう: 276.97721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 67.4Ų

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM189407-5g
ethyl 2-bromo-4-isopropylthiazole-5-carboxylate
81569-58-6 95%
5g
$634 2021-08-05
Chemenu
CM189407-1g
ethyl 2-bromo-4-isopropylthiazole-5-carboxylate
81569-58-6 95%
1g
$233 2024-07-23
Alichem
A059003316-25g
Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate
81569-58-6 95%
25g
$3551.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1698634-1g
Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate
81569-58-6 98%
1g
¥1484.00 2024-07-28
Alichem
A059003316-5g
Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate
81569-58-6 95%
5g
$1474.00 2023-09-01
Alichem
A059003316-10g
Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate
81569-58-6 95%
10g
$2231.10 2023-09-01

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate 関連文献

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylateに関する追加情報

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate (CAS 81569-58-6): A Versatile Thiazole Derivative with Broad Applications

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate (CAS 81569-58-6) is a highly specialized thiazole derivative that has gained significant attention in pharmaceutical research and organic synthesis. This compound, characterized by its unique brominated thiazole core and ester functionality, serves as a crucial building block for various bioactive molecules. The molecular structure combines a 2-bromo substitution with an isopropyl group at the 4-position, creating distinct electronic and steric properties that make it valuable for heterocyclic chemistry applications.

Recent trends in drug discovery have shown increased interest in thiazole-containing compounds, particularly as potential kinase inhibitors and antimicrobial agents. The ethyl 2-bromo-4-isopropylthiazole-5-carboxylate structure offers multiple sites for further functionalization, making it a preferred intermediate for medicinal chemists. Its carboxylate ester group provides excellent solubility in organic solvents while allowing for straightforward hydrolysis to the corresponding acid when needed. These properties answer frequent search queries about "versatile thiazole building blocks" and "modifiable heterocyclic intermediates" in chemical databases.

The synthesis of Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate typically involves Hantzsch thiazole synthesis or related condensation reactions, followed by selective bromination. This aligns with current research interests in "green chemistry approaches to heterocycles" and "atom-efficient halogenation methods." The compound's crystalline nature and moderate melting point (typically 45-55°C) make it convenient for handling in laboratory settings, addressing common practical concerns found in search patterns about "handling brominated compounds" and "storage of reactive intermediates."

In pharmaceutical applications, this thiazole derivative shows promise as a precursor for bioactive molecules targeting various disease pathways. Recent patent literature reveals its use in developing anti-inflammatory agents and metabolic disorder treatments, responding to growing searches for "new anti-diabetic drug scaffolds" and "novel anti-obesity compounds." The isopropyl group contributes to enhanced lipophilicity, potentially improving blood-brain barrier penetration – a feature frequently inquired about in "CNS drug design" related searches.

The compound's reactivity profile makes it valuable for cross-coupling reactions, particularly in palladium-catalyzed transformations. This addresses common technical questions about "Suzuki coupling with bromothiazoles" and "Sonogashira reactions of heterocycles." Its electron-withdrawing carboxylate group activates the bromine atom for nucleophilic substitution, while the sterically demanding isopropyl group influences regioselectivity in subsequent reactions – key considerations for researchers searching "directed functionalization of thiazoles."

From a commercial perspective, Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate has seen steady demand from contract research organizations and pharmaceutical developers. Market analysis shows increasing interest in this compound as reflected in search volumes for "thiazole suppliers" and "custom heterocyclic synthesis." The global shift toward targeted therapies and personalized medicine has further driven demand for specialized intermediates like this brominated thiazole ester.

Environmental and handling considerations for CAS 81569-58-6 follow standard laboratory protocols for brominated organic compounds. Recent improvements in waste minimization strategies and catalytic recycling methods have addressed sustainability concerns often searched as "green processing of halogenated compounds." The compound's stability under inert atmosphere and compatibility with common purification techniques (column chromatography, recrystallization) make it practical for industrial-scale applications.

Future research directions for Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate include exploration of its photophysical properties for material science applications, responding to emerging searches about "thiazole-based OLED materials." Its potential in agrochemical development also aligns with growing interest in "next-generation crop protection agents." The compound's balanced lipophilicity profile (calculated logP ~2.5) makes it particularly interesting for these applications, as evidenced by increasing queries about "structure-property relationships in thiazoles."

Analytical characterization of 81569-58-6 typically involves NMR spectroscopy (showing distinctive shifts for the brominated carbon at ~δ 150 ppm), mass spectrometry (characteristic fragmentation pattern), and HPLC purity analysis. These technical details address frequent search terms like "thiazole NMR interpretation" and "QC methods for heterocycles." The compound's chromatographic behavior and spectroscopic fingerprints are well-documented, facilitating its identification in complex reaction mixtures.

In conclusion, Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate represents a versatile and valuable heterocyclic building block with growing importance across multiple research fields. Its unique combination of reactivity, structural features, and derivatization potential continues to inspire innovative applications, from drug discovery to advanced materials. As chemical research increasingly focuses on structure-activity optimization and molecular diversity, this compound's significance is likely to expand further in coming years.

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